Cas no 2171140-66-0 (2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)

2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include a pyrrolidine ring and an ethoxyacetyl linker, enhancing conformational flexibility and solubility in organic solvents. The Fmoc group provides orthogonal protection, enabling selective deprotection under mild basic conditions, which is advantageous for solid-phase peptide synthesis (SPPS). This compound is particularly valuable for introducing constrained secondary structures or modifying peptide backbones, improving stability and bioactivity. Its high purity and well-defined stereochemistry ensure reliable performance in complex synthetic applications, making it a preferred choice for researchers in medicinal chemistry and bioconjugation.
2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid structure
2171140-66-0 structure
商品名:2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid
CAS番号:2171140-66-0
MF:C25H28N2O6
メガワット:452.499627113342
CID:6269446
PubChem ID:165536115

2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid
    • 2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid
    • EN300-1473853
    • 2171140-66-0
    • インチ: 1S/C25H28N2O6/c28-23(27-12-5-6-17(27)14-24(29)30)16-32-13-11-26-25(31)33-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,17,22H,5-6,11-16H2,(H,26,31)(H,29,30)/t17-/m1/s1
    • InChIKey: MYZNJMLJBYJEHO-QGZVFWFLSA-N
    • ほほえんだ: O=C(COCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC[C@@H]1CC(=O)O

計算された属性

  • せいみつぶんしりょう: 452.19473662g/mol
  • どういたいしつりょう: 452.19473662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 678
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 105Ų

2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1473853-1000mg
2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid
2171140-66-0
1000mg
$3368.0 2023-09-29
Enamine
EN300-1473853-0.1g
2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid
2171140-66-0
0.1g
$2963.0 2023-06-06
Enamine
EN300-1473853-250mg
2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid
2171140-66-0
250mg
$3099.0 2023-09-29
Enamine
EN300-1473853-2500mg
2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid
2171140-66-0
2500mg
$6602.0 2023-09-29
Enamine
EN300-1473853-0.05g
2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid
2171140-66-0
0.05g
$2829.0 2023-06-06
Enamine
EN300-1473853-0.5g
2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid
2171140-66-0
0.5g
$3233.0 2023-06-06
Enamine
EN300-1473853-500mg
2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid
2171140-66-0
500mg
$3233.0 2023-09-29
Enamine
EN300-1473853-2.5g
2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid
2171140-66-0
2.5g
$6602.0 2023-06-06
Enamine
EN300-1473853-0.25g
2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid
2171140-66-0
0.25g
$3099.0 2023-06-06
Enamine
EN300-1473853-1.0g
2-[(2R)-1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}pyrrolidin-2-yl]acetic acid
2171140-66-0
1g
$3368.0 2023-06-06

2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid 関連文献

2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acidに関する追加情報

Introduction to 2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid (CAS No. 2171140-66-0)

2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid, identified by its CAS number 2171140-66-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyrrolidine core, fluorenyl methoxycarbonyl (FMOC) functionalities, and amino acid-derived side chains. The precise stereochemistry, denoted by the (2R) configuration, underscores the compound's potential as a chiral building block in the development of enantioselective therapeutics.

The structural motif of 2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid incorporates several key pharmacophoric elements that are highly relevant to modern drug design. The pyrrolidine ring is a common scaffold in bioactive molecules, often contributing to binding affinity and metabolic stability. Additionally, the presence of an FMOC group suggests potential applications in peptide mimetics or as an intermediate in solid-phase peptide synthesis. The fluorenyl moiety enhances solubility and electronic properties, making it a valuable component in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such structurally complex compounds in addressing intricate biological targets. The combination of the pyrrolidine core with the fluorenyl methoxycarbonyl group creates a molecule with multiple interaction sites, which could be exploited for high-affinity binding to protein receptors or enzymes. This dual functionality has been explored in the design of kinase inhibitors and other enzyme-targeting agents, where precise steric and electronic properties are critical for efficacy.

In the context of current research, CAS No. 2171140-66-0 has been investigated for its potential role in modulating biological pathways associated with inflammation and neurodegeneration. Studies have demonstrated that derivatives of this compound can interact with specific receptor targets, leading to modulatory effects on signaling pathways involved in disease progression. The stereochemical purity of the (2R) configuration is particularly noteworthy, as enantiomeric excess often correlates with improved pharmacokinetic profiles and reduced off-target effects.

The fluorenyl methoxycarbonyl group not only serves as a protective group for amino functionalities but also contributes to the overall hydrophobicity of the molecule. This balance between hydrophobicity and polar interactions is crucial for optimizing oral bioavailability and tissue distribution. Furthermore, the ethoxyacetyl side chain provides an additional site for chemical modification, allowing researchers to fine-tune properties such as solubility and metabolic stability.

From a synthetic chemistry perspective, 2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid exemplifies the sophistication achievable through multi-step organic synthesis. The integration of advanced techniques such as asymmetric hydrogenation and protecting group strategies enables the construction of complex molecular architectures with high precision. These synthetic methodologies are essential for producing enantiomerically pure compounds, which are increasingly demanded in pharmaceutical applications.

Current research trends indicate that compounds like CAS No. 2171140-66-0 are being leveraged in the development of next-generation therapeutics targeting neurological disorders. The pyrrolidine scaffold has shown promise in modulating neurotransmitter receptors, while the fluorenyl group enhances pharmacokinetic profiles through optimized solubility and stability. Such properties make this class of molecules attractive for further exploration in preclinical studies aimed at identifying novel drug candidates.

The growing interest in structure-based drug design has placed compounds like CAS No. 2171140-66-0 at the forefront of medicinal chemistry innovation. High-throughput screening (HTS) and virtual screening techniques have been employed to identify hit compounds based on their structural features. The presence of multiple pharmacophoric elements increases the likelihood that such molecules will interact effectively with biological targets, making them valuable starting points for lead optimization.

In summary, CAS No. 2171140-66-0, corresponding to 2-(2R)-1-{2-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)ethoxyacetyl})pyrrolidin- )acetic acid, represents a structurally sophisticated molecule with significant potential in pharmaceutical research. Its unique combination of stereochemistry, functional groups, and physicochemical properties positions it as a promising candidate for further investigation into therapeutic applications across multiple disease areas.

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